Higher Ionic Conductivity in Aprotic Solvents vs. LiPF₆
In a direct comparison of ionic limiting molar conductivities, LiClO₄ demonstrates superior performance in key aprotic solvents. In propylene carbonate (PC), the limiting molar conductivity (Λ₀) for LiClO₄ is 27.9 S·cm²/mol, which is 9.8% higher than the 25.4 S·cm²/mol measured for LiPF₆ under identical conditions. This indicates a greater degree of ion dissociation and higher ionic mobility, which is a primary driver of bulk electrolyte conductivity [1].
| Evidence Dimension | Ionic Limiting Molar Conductivity (Λ₀) in Propylene Carbonate (PC) |
|---|---|
| Target Compound Data | 27.9 S·cm²/mol |
| Comparator Or Baseline | LiPF₆: 25.4 S·cm²/mol |
| Quantified Difference | LiClO₄ is 9.8% higher |
| Conditions | Theoretical calculation based on mode coupling theory, validated against experimental data for PC at 25°C [1]. |
Why This Matters
This quantifiable advantage in intrinsic ionic conductivity in a model solvent translates to higher bulk conductivity in formulated electrolytes, which is essential for reducing internal resistance and enabling higher power densities in batteries.
- [1] Wang, P., et al. (2008). Ionic limiting molar conductivity calculation of Li-ion battery electrolyte based on mode coupling theory. The Journal of Chemical Physics, 128(23), 234509. View Source
